molecular formula C14H17ClN4O B3186584 5-[(Dimethylamino)methyl]-3-(1-methyl-1H-indol-3-YL)-1,2,4-oxadiazole hydrochloride CAS No. 125817-65-4

5-[(Dimethylamino)methyl]-3-(1-methyl-1H-indol-3-YL)-1,2,4-oxadiazole hydrochloride

Cat. No. B3186584
CAS RN: 125817-65-4
M. Wt: 292.76 g/mol
InChI Key: AWQRZBRYMWVSMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The closest compound I found is "{3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methanol" . It has a molecular formula of C13H18N2O, an average mass of 218.295 Da, and a monoisotopic mass of 218.141907 Da .


Synthesis Analysis

In a study, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . All the synthesized compounds were evaluated for their in vitro antiproliferative activities .


Molecular Structure Analysis

The molecular structure of “{3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methanol” is available on ChemSpider . It has a molecular formula of C13H18N2O .


Chemical Reactions Analysis

The synthesized compounds mentioned in the study were evaluated for their in vitro antiproliferative activities . Some of the target compounds demonstrated effective activities towards the three tumour cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “{3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methanol” are available on ChemSpider . It has a molecular formula of C13H18N2O, an average mass of 218.295 Da, and a monoisotopic mass of 218.141907 Da .

Scientific Research Applications

1. Serotonin Receptor Research

5-[(Dimethylamino)methyl]-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole hydrochloride and related compounds have been studied for their interactions with serotonin receptors. For instance, research has shown that certain 5-HT1B receptor agonists, structurally related to 5-[(Dimethylamino)methyl]-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole, can induce hypothermia in guinea pigs, providing a pathway to explore temperature regulation mechanisms in the body (Hagan et al., 1997).

2. Monoamine Oxidase Inhibition

Research on derivatives of 1,2,4-oxadiazole, which include the 5-[(Dimethylamino)methyl] moiety, indicates potential for monoamine oxidase (MAO) inhibition. This is particularly relevant in neurodegenerative diseases like Parkinson’s disease, where MAO inhibitors can play a therapeutic role. A study found that 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, a compound similar in structure, showed significant inhibition of MAO-B, suggesting a pathway for drug development (Efimova et al., 2023).

3. Antimicrobial and Anti-inflammatory Properties

Compounds with a 1,2,4-oxadiazole moiety, which includes 5-[(Dimethylamino)methyl]-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole, have shown promise in antimicrobial and anti-inflammatory research. A study demonstrated that novel substituted indoles containing 1,2,4-oxadiazole and 1,2,4-triazole moieties exhibited antimicrobial activity against various bacterial strains and anti-inflammatory properties (Gadegoni & Manda, 2013).

Future Directions

The study suggests that the synthesized compounds, particularly compound 7d, could be potential agents for the further development of tubulin polymerization inhibitors .

properties

IUPAC Name

N,N-dimethyl-1-[3-(1-methylindol-3-yl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O.ClH/c1-17(2)9-13-15-14(16-19-13)11-8-18(3)12-7-5-4-6-10(11)12;/h4-8H,9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQRZBRYMWVSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NOC(=N3)CN(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Dimethylamino)methyl]-3-(1-methyl-1H-indol-3-YL)-1,2,4-oxadiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-[(Dimethylamino)methyl]-3-(1-methyl-1H-indol-3-YL)-1,2,4-oxadiazole hydrochloride
Reactant of Route 2
Reactant of Route 2
5-[(Dimethylamino)methyl]-3-(1-methyl-1H-indol-3-YL)-1,2,4-oxadiazole hydrochloride
Reactant of Route 3
Reactant of Route 3
5-[(Dimethylamino)methyl]-3-(1-methyl-1H-indol-3-YL)-1,2,4-oxadiazole hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-[(Dimethylamino)methyl]-3-(1-methyl-1H-indol-3-YL)-1,2,4-oxadiazole hydrochloride
Reactant of Route 5
Reactant of Route 5
5-[(Dimethylamino)methyl]-3-(1-methyl-1H-indol-3-YL)-1,2,4-oxadiazole hydrochloride
Reactant of Route 6
Reactant of Route 6
5-[(Dimethylamino)methyl]-3-(1-methyl-1H-indol-3-YL)-1,2,4-oxadiazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.